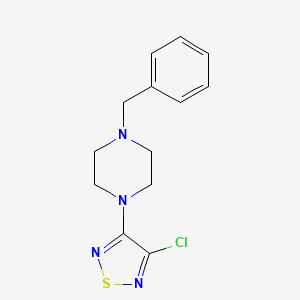

1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine

Description

1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 4-chloro-1,2,5-thiadiazol-3-yl substituent at the N4 position. The compound is synthesized via a multi-step process involving the reaction of chloro-1,3,4-thiadiazole derivatives with piperazine hydrate, followed by substitution with benzyl chloride in DMF under reflux conditions . Its molecular formula is C₁₃H₁₅ClN₄S, with an approximate molecular weight of 294.76 g/mol.

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-4-chloro-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S/c14-12-13(16-19-15-12)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYYNDOMNJARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NSN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-chloro-1,2,5-thiadiazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group of the thiadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring the thiadiazole scaffold. Specifically, derivatives of 1-benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several thiadiazole-based compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited high selectivity and potency, with IC50 values as low as 2.32 µg/mL for the most active compound. The mechanism of action involved inducing cell cycle arrest and apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .

Anticonvulsant Properties

The 1,3,4-thiadiazole moiety is known for its anticonvulsant activity. Research indicates that modifications to this scaffold can enhance efficacy while reducing toxicity.

Case Study: Efficacy in Seizure Models

In a systematic study involving various synthesized thiadiazole derivatives, one compound demonstrated superior anticonvulsant activity compared to established drugs like valproic acid. The study utilized pentylenetetrazole-induced seizure models to assess efficacy and found that certain modifications significantly improved therapeutic indices .

Anti-inflammatory Potential

The anti-inflammatory effects of thiadiazole derivatives have also been documented. Compounds similar to this compound may exhibit these properties through inhibition of pro-inflammatory cytokines.

Research Findings

Investigations into the anti-inflammatory mechanisms have shown that these compounds can reduce leukocyte recruitment and mitigate tissue damage in models of acute inflammation . This highlights their potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are another area of interest. Compounds within this class have been tested against various bacterial strains, showing significant inhibitory effects.

Case Study: Antimicrobial Testing

A series of experiments demonstrated that certain derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiadiazole ring enhance antimicrobial efficacy .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science due to its unique chemical properties.

Potential Uses

Research suggests that this compound could be incorporated into polymers or coatings to impart desirable characteristics such as thermal stability or chemical resistance. Further studies are needed to explore these applications fully.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

The 4-chloro-1,2,5-thiadiazole group contributes to electron-deficient aromaticity, which may enhance interactions with enzymatic targets like proteases or kinases .

Metabolic Stability :

- Piperazine rings are prone to oxidative metabolism (e.g., N-dealkylation or N-oxide formation). The bulky benzyl group in the target compound may hinder enzymatic access, improving metabolic stability compared to smaller substituents like methyl .

Biological Activity: Anticancer Potential: Benzothiazole-piperazine analogs (e.g., compound 5j) show anticancer activity, suggesting that the thiadiazole moiety in the target compound could confer similar properties . Enzyme Inhibition: Piperazine derivatives with para-substituted aromatic groups (e.g., 4-methylpiperazine in ) exhibit position-dependent activity. The thiadiazole group’s geometry may optimize binding to targets like PARP-1 or PLpro .

Critical Discussion of Substituent Influence

- Benzyl vs.

- Thiadiazole vs. Triazole/Imidazole: Thiadiazoles are less basic than triazoles, which may reduce nonspecific ionic interactions. This could explain the enhanced selectivity observed in naphthoquinone-piperazine hybrids ().

- Bridging vs. Monocyclic Piperazines: Bridged piperazines (e.g., 3,6-diazabicyclo[3.1.1]heptane in ) show constrained conformations, whereas the target compound’s monocyclic structure allows broader spatial adaptability for target engagement.

Biological Activity

1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine (CAS No. 870987-93-2) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure includes a piperazine ring and a thiadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

- Molecular Formula : C13H15ClN4S

- Molecular Weight : 294.8 g/mol

- CAS Number : 870987-93-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities can be categorized into several pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that compounds with a thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Anticancer Potential : The compound's piperazine backbone is associated with anticancer properties. Research has demonstrated that similar compounds can inhibit cancer cell proliferation, suggesting potential use in cancer therapy .

- Analgesic and Anti-inflammatory Effects : The presence of electron-withdrawing groups enhances the analgesic and anti-inflammatory activities of piperazine derivatives. Studies have shown that modifications in the benzyl group can significantly increase these effects .

Antimicrobial Studies

A study evaluating the antibacterial activity of various thiadiazole derivatives found that this compound exhibited moderate to strong inhibitory effects against tested bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis .

Anticancer Activity

In vitro studies on related piperazine compounds have shown promising results against multiple cancer cell lines. For example, derivatives were tested against human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549), revealing IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Benzyl-4-(4-chloro-thiadiazol)piperazine | HT-29 | 12.5 |

| 1-Benzyl-4-(4-chloro-thiadiazol)piperazine | A549 | 15.0 |

Analgesic Activity

Research on piperazine derivatives indicates that structural modifications can lead to enhanced analgesic effects. In one study, compounds similar to this compound showed significant pain relief in animal models compared to controls .

The biological mechanisms underlying the activities of this compound are still being elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and pain pathways. For instance:

- Inhibition of Cyclooxygenases (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced inflammation.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed:

- Step 1: Formation of the piperazine core via cyclization reactions.

- Step 2: Introduction of the benzyl group via nucleophilic substitution or reductive amination.

- Step 3: Functionalization with the 4-chloro-1,2,5-thiadiazole moiety using coupling reagents (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

- Optimization: Use polar aprotic solvents (DMF, DCM), catalysts (K₂CO₃, Na₂SO₄), and controlled temperatures (room temp. to 80°C) to improve yield and purity. Monitor reactions via TLC with hexane:ethyl acetate (1:8) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and benzyl/thiadiazole groups.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₄H₁₅ClN₄S).

- Elemental Analysis: Verify purity (>98%) and absence of unreacted precursors .

- HPLC: Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye irritation (Category 2A hazards) .

- Ventilation: Use fume hoods to avoid inhalation of toxic fumes (e.g., nitrogen oxides from degradation).

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence biological activity, particularly in CNS targets?

Methodological Answer:

- Positional Effects: The 4-chloro-thiadiazole group enhances steric bulk, improving binding to CNS receptors (e.g., 5HT1A). Piperazine derivatives with longer alkyl chains (e.g., 4-carbon chains) show higher receptor affinity due to better hydrophobic interactions .

- Electron-Donating Groups: Substituents like methyl or methoxy groups at the 3rd position of the phenyl ring reduce activity, while electron-withdrawing groups (e.g., Cl) enhance stability and target engagement .

Q. How can researchers resolve contradictions between computational predictions and experimental results in biological activity studies?

Methodological Answer:

Q. What in vitro/in vivo models are appropriate for pharmacokinetic and toxicity profiling?

Methodological Answer:

- In Vitro:

- Caco-2 Cells: Assess intestinal permeability (Papp values).

- Microsomal Stability (CYP450): Evaluate metabolic degradation in liver microsomes.

- In Vivo:

Q. How can structural modifications to the thiadiazole moiety enhance target selectivity?

Methodological Answer:

- Replace Chlorine: Substitute with fluorine to reduce off-target binding (e.g., avoid hERG channel inhibition).

- Add Bulky Groups: Introduce tert-butyl or trifluoromethoxy groups to improve selectivity for kinases or GPCRs .

- Bioisosteric Replacement: Replace thiadiazole with triazole to maintain hydrogen bonding while altering metabolic stability .

Q. What mechanisms underlie potential interactions with monoamine pathways?

Methodological Answer:

- Serotonin Reuptake Inhibition: Piperazine derivatives block SERT (serotonin transporter) via competitive binding, validated via [³H]-paroxetine displacement assays .

- Dopamine Receptor Modulation: The benzyl group enhances D2 receptor partial agonism, detectable via cAMP accumulation assays in HEK293 cells .

Q. How can SAR studies be systematically designed using modular synthesis?

Methodological Answer:

Q. How should discrepancies in reported biological activities (e.g., antiplatelet vs. CNS effects) be addressed?

Methodological Answer:

- Meta-Analysis: Cross-reference studies using standardized assays (e.g., NIH guidelines for antiplatelet activity).

- Dose-Response Curves: Test the compound at varying concentrations (1 nM–100 µM) to identify pleiotropic effects .

- Off-Target Screening: Use panels like Eurofins’ Safety44 to assess activity against unrelated targets (e.g., ion channels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.